molecular formula C14H13NO4S B2594814 Benzyl 4-sulfamoylbenzoate CAS No. 100867-23-0

Benzyl 4-sulfamoylbenzoate

Cat. No. B2594814
M. Wt: 291.32
InChI Key: XENLMLQJRVBQBR-UHFFFAOYSA-N
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Description

Benzyl 4-sulfamoylbenzoate is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of benzyl 4-sulfamoylbenzoate varies depending on the application. In medicinal chemistry, benzyl 4-sulfamoylbenzoate acts as a competitive inhibitor of carbonic anhydrase by binding to the active site of the enzyme. In cancer cells, benzyl 4-sulfamoylbenzoate induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of Bcl-2. In material science, benzyl 4-sulfamoylbenzoate can form hydrogen bonds with other molecules to create supramolecular structures. In environmental science, benzyl 4-sulfamoylbenzoate can adsorb heavy metal ions through electrostatic interactions and hydrogen bonding.

Biochemical And Physiological Effects

Benzyl 4-sulfamoylbenzoate has been shown to have various biochemical and physiological effects. In medicinal chemistry, benzyl 4-sulfamoylbenzoate has been shown to inhibit the activity of carbonic anhydrase, which can affect various physiological processes, including acid-base balance, respiration, and bone resorption. In cancer cells, benzyl 4-sulfamoylbenzoate induces apoptosis, which can lead to the death of cancer cells. In material science, benzyl 4-sulfamoylbenzoate can form supramolecular structures, which can have various physical and chemical properties. In environmental science, benzyl 4-sulfamoylbenzoate can adsorb heavy metal ions, which can reduce their toxicity and prevent environmental contamination.

Advantages And Limitations For Lab Experiments

Benzyl 4-sulfamoylbenzoate has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, which allows researchers to optimize the yield and purity of the compound. Another advantage is that it has potential applications in various fields, which makes it a versatile compound for research. One limitation is that it can be difficult to obtain high purity samples of benzyl 4-sulfamoylbenzoate, which can affect the reproducibility of experiments. Another limitation is that the mechanism of action of benzyl 4-sulfamoylbenzoate can vary depending on the application, which can make it challenging to study.

Future Directions

There are several future directions for research on benzyl 4-sulfamoylbenzoate. In medicinal chemistry, further studies are needed to optimize the potency and selectivity of benzyl 4-sulfamoylbenzoate as a carbonic anhydrase inhibitor. In cancer research, further studies are needed to investigate the potential of benzyl 4-sulfamoylbenzoate as a chemotherapeutic agent. In material science, further studies are needed to explore the supramolecular properties of benzyl 4-sulfamoylbenzoate and its potential applications in nanotechnology. In environmental science, further studies are needed to optimize the adsorption capacity of benzyl 4-sulfamoylbenzoate for heavy metal ions and to investigate its potential use in water treatment.

Synthesis Methods

Benzyl 4-sulfamoylbenzoate can be synthesized using various methods, including the reaction of benzyl benzoate with sulfamoyl chloride. Another method involves the reaction of 4-aminobenzoic acid with benzyl chloroformate and subsequent treatment with sulfamic acid. The synthesis of benzyl 4-sulfamoylbenzoate has been described in several research articles, and the yield and purity of the compound can be optimized using different reaction conditions.

Scientific Research Applications

Benzyl 4-sulfamoylbenzoate has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, benzyl 4-sulfamoylbenzoate has been studied as a potential inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. Benzyl 4-sulfamoylbenzoate has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In material science, benzyl 4-sulfamoylbenzoate has been studied as a potential building block for the synthesis of supramolecular structures. In environmental science, benzyl 4-sulfamoylbenzoate has been investigated as a potential adsorbent for the removal of heavy metal ions from contaminated water.

properties

IUPAC Name

benzyl 4-sulfamoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c15-20(17,18)13-8-6-12(7-9-13)14(16)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENLMLQJRVBQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-sulfamoylbenzoate

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